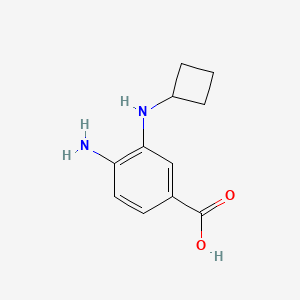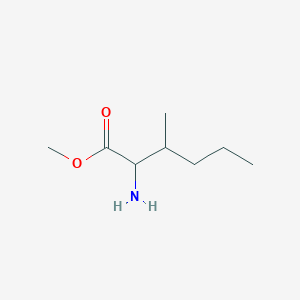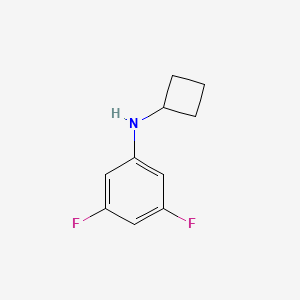
N-cyclobutyl-3,5-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-3,5-difluoroaniline is an organic compound with the molecular formula C10H11F2N. It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to a benzene ring. This compound has gained attention in various scientific fields due to its unique physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3,5-difluoroaniline typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclobutyl halide in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
N-cyclobutyl-3,5-difluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3,5-difluoroaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their function. Additionally, the cyclobutyl and difluoro groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclobutyl-3,5-difluoroaniline: This compound has a bromine atom in place of one of the hydrogen atoms on the benzene ring.
3,5-Difluoroaniline: Lacks the cyclobutyl group, making it less sterically hindered.
Uniqueness
N-cyclobutyl-3,5-difluoroaniline is unique due to the presence of both the cyclobutyl and difluoro groups, which impart distinct physical and chemical properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N-cyclobutyl-3,5-difluoroaniline |
InChI |
InChI=1S/C10H11F2N/c11-7-4-8(12)6-10(5-7)13-9-2-1-3-9/h4-6,9,13H,1-3H2 |
InChI Key |
YKMILFWDQRDSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


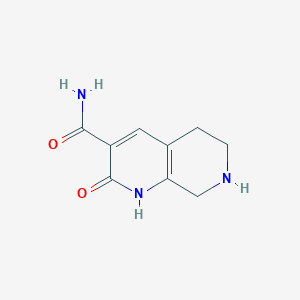

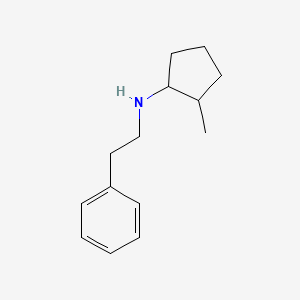

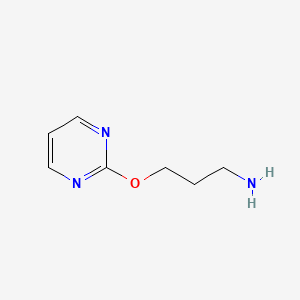
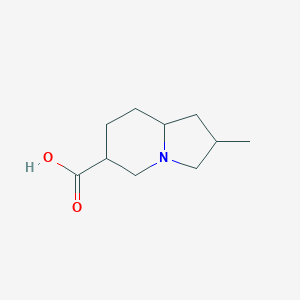
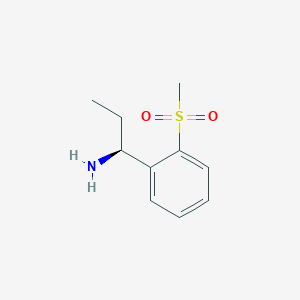
![{[4-(Methylsulfanyl)phenyl]methyl}(pentyl)amine](/img/structure/B13263542.png)
![4-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13263552.png)
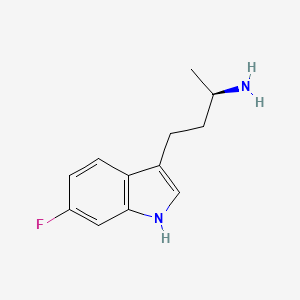
![2-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13263564.png)
![2-[(Octan-2-yl)amino]propan-1-ol](/img/structure/B13263571.png)
